molecular formula C7H7NO3S B8201980 Methyl 5-acetylthiazole-2-carboxylate

Methyl 5-acetylthiazole-2-carboxylate

Cat. No.: B8201980
M. Wt: 185.20 g/mol
InChI Key: PJIAYHWVXCUUSD-UHFFFAOYSA-N
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Description

Methyl 5-acetylthiazole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H7NO3S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetylthiazole-2-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the condensation of thioformamide with α-halogenoketones, followed by cyclization to form the thiazole ring . The reaction conditions often involve the use of formamide and phosphorous pentasulfide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetylthiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Methyl 5-acetylthiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-acetylthiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetylthiazole-5-carboxylate
  • Ethyl 2-acetylthiazole-5-carboxylate
  • 2-Methylthiazole-4-carboxylic acid

Uniqueness

Methyl 5-acetylthiazole-2-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

methyl 5-acetyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)5-3-8-6(12-5)7(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIAYHWVXCUUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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